REACTION_CXSMILES
|
Cl.Cl[CH2:3][C:4]1[N:5]=[CH:6][S:7][CH:8]=1.[CH3:9][S:10][C:11]1[CH:16]=[CH:15][C:14]([OH:17])=[CH:13][CH:12]=1.C([O-])([O-])=O.[K+].[K+]>CC(C)=O>[CH3:9][S:10][C:11]1[CH:16]=[CH:15][C:14]([O:17][CH2:3][C:4]2[N:5]=[CH:6][S:7][CH:8]=2)=[CH:13][CH:12]=1 |f:0.1,3.4.5|
|
Name
|
|
Quantity
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3 g
|
Type
|
reactant
|
Smiles
|
Cl.ClCC=1N=CSC1
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
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CSC1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
6.1 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
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CC(=O)C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 48 hours
|
Duration
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48 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
FILTRATION
|
Details
|
the solid was filtered off
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated to dryness in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The crude product was redissolved in diethyl ether
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Type
|
WASH
|
Details
|
The solution was washed twice with 2N NaOH solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After being dried over Na2SO4, removal of the solvent
|
Name
|
|
Type
|
product
|
Smiles
|
CSC1=CC=C(OCC=2N=CSC2)C=C1
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |